molecular formula C9H11BrO3S B8711220 3-[(3-Bromophenyl)sulfonyl]propan-1-ol

3-[(3-Bromophenyl)sulfonyl]propan-1-ol

Katalognummer: B8711220
Molekulargewicht: 279.15 g/mol
InChI-Schlüssel: XFTBJNSJUBGTKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(3-Bromophenyl)sulfonyl]propan-1-ol is an organic compound with the molecular formula C9H11BrO3S It is a derivative of propanol, where the hydroxyl group is attached to a propyl chain that is further substituted with a bromophenylsulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromophenyl)sulfonyl]propan-1-ol typically involves the reaction of 3-bromophenylsulfonyl chloride with propanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

3-Bromophenylsulfonyl chloride+PropanolThis compound+HCl\text{3-Bromophenylsulfonyl chloride} + \text{Propanol} \rightarrow \text{this compound} + \text{HCl} 3-Bromophenylsulfonyl chloride+Propanol→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation, crystallization, or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(3-Bromophenyl)sulfonyl]propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromophenylsulfonyl group can be reduced to a phenylsulfonyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3-Bromophenylsulfonyl)propanal.

    Reduction: Formation of 3-(3-Phenylsulfonyl)propan-1-ol.

    Substitution: Formation of 3-(3-Azidophenylsulfonyl)propan-1-ol or 3-(3-Cyanophenylsulfonyl)propan-1-ol.

Wissenschaftliche Forschungsanwendungen

3-[(3-Bromophenyl)sulfonyl]propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[(3-Bromophenyl)sulfonyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2-Bromophenylsulfonyl)propan-1-ol
  • 3-(4-Bromophenylsulfonyl)propan-1-ol
  • 3-(3-Chlorophenylsulfonyl)propan-1-ol

Uniqueness

3-[(3-Bromophenyl)sulfonyl]propan-1-ol is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.

Eigenschaften

Molekularformel

C9H11BrO3S

Molekulargewicht

279.15 g/mol

IUPAC-Name

3-(3-bromophenyl)sulfonylpropan-1-ol

InChI

InChI=1S/C9H11BrO3S/c10-8-3-1-4-9(7-8)14(12,13)6-2-5-11/h1,3-4,7,11H,2,5-6H2

InChI-Schlüssel

XFTBJNSJUBGTKE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)CCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.